molecular formula C13H11ClN2OS B1420029 7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine CAS No. 1177309-38-4

7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1420029
CAS No.: 1177309-38-4
M. Wt: 278.76 g/mol
InChI Key: XGUWPAUQQYDUQD-UHFFFAOYSA-N
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Description

7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of a chloro group at the 7th position, a furylmethyl group at the nitrogen atom, and a methyl group at the 4th position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chloro Group: The chloro group can be introduced at the 7th position of the benzothiazole ring through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Furylmethyl Group: The furylmethyl group can be attached to the nitrogen atom of the benzothiazole ring through a nucleophilic substitution reaction using 2-furylmethyl chloride.

    Methylation: The methyl group at the 4th position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the nitro or carbonyl groups, if present.

    Substitution: The chloro group at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, alkoxides, and solvents like dimethylformamide or dichloromethane.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazoles depending on the nucleophile used.

Scientific Research Applications

7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Biological Research: The compound is used as a probe to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-(2-furylmethyl)-4-methoxy-1,3-benzothiazol-2-amine
  • 7-chloro-N-(2-furylmethyl)-4-ethyl-1,3-benzothiazol-2-amine
  • 7-chloro-N-(2-furylmethyl)-4-phenyl-1,3-benzothiazol-2-amine

Uniqueness

7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties

Properties

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUWPAUQQYDUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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